3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Physicochemical property Molecular weight Lead optimization

This thiazolidine-2,4-dione (TZD) derivative is a target-specific research tool optimized for focused PTP1B inhibitor screening libraries. Its distinct ortho-fluorophenyl sulfonamide cap (MW 344.4, XLogP3 1.4) fills a critical SAR gap, offering intermediate lipophilicity between chlorothiophene (XLogP3 2.3) and quinoline analogs (XLogP3 1.6). Unlike PPARγ agonists, its N-sulfonylpyrrolidine architecture is designed for phosphatase targeting. Procurement of this exact analog is essential—substitution with other aryl variants necessitates full biological re-validation.

Molecular Formula C13H13FN2O4S2
Molecular Weight 344.38
CAS No. 1787881-41-7
Cat. No. B2516981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
CAS1787881-41-7
Molecular FormulaC13H13FN2O4S2
Molecular Weight344.38
Structural Identifiers
SMILESC1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C13H13FN2O4S2/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2
InChIKeyPHQFUHKITYLMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Overview of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1787881-41-7)


3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1787881-41-7) is a research-tool thiazolidine-2,4-dione (TZD) featuring an N-sulfonylpyrrolidine linker and an ortho-fluorophenyl sulfonamide cap [1]. Its molecular formula is C13H13FN2O4S2 with a molecular weight of 344.4 g/mol, and its computed XLogP3-AA is 1.4 [1]. It belongs to a chemical series wherein the TZD core is retained while the sulfonamide aryl group is varied (e.g., 5-chlorothiophene or quinoline analogs) [2].

Why Generic Substitution Fails for 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1787881-41-7)


TZD derivatives are notoriously non-interchangeable due to polypharmacology. For example, rosiglitazone is a high-affinity PPARγ agonist (EC50 43–60 nM) and exhibits no PPARα/β activity , whereas many TZD-based PTP1B inhibitors from the 2012–2018 medicinal chemistry campaigns display IC50 values spanning three orders of magnitude (from 0.57 µM to >100 µM) [1]. Even within the N-sulfonylpyrrolidine sub-series, the nature of the aryl sulfonamide group dictates molecular weight (344.4–377.4 g/mol), lipophilicity (XLogP3-AA range 1.4–2.3), and hydrogen-bond acceptor topology, all of which pre-determine target selectivity, solubility, and formulation behavior [2]. Therefore, procurement of the ortho-fluorophenyl analog cannot be replaced by the chlorothiophene or quinoline analog without re-validating the entire biological or physicochemical profile.

Quantitative Differentiation of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1787881-41-7) vs. Closest N-Sulfonylpyrrolidine Analogs


Molecular Weight Reduction vs. 5-Chlorothiophene and Quinoline Analogs

The target compound has a molecular weight of 344.4 g/mol, which is lower than the 5-chlorothiophene analog (366.9 g/mol) and the quinoline analog (377.4 g/mol) [1], [2]. This places it closer to the optimal oral drug space (≤350 Da for fragment-like properties). The reduced mass may improve ligand efficiency in fragment-based screening while retaining the full TZD warhead.

Physicochemical property Molecular weight Lead optimization

Lipophilicity Control: XLogP3-AA 1.4 vs. Chlorothiophene Analog (2.3)

The computed XLogP3-AA for the target compound is 1.4, indicating lower predicted lipophilicity than the 5-chlorothiophene analog (XLogP3-AA 2.3) [1], [2]. The quinoline analog has a comparable value of 1.6, but its larger molecular weight makes the target compound preferable for maintaining aqueous solubility. Lower lipophilicity is correlated with reduced off-target binding (e.g., hERG, CYP inhibition) in drug discovery campaigns [3].

Lipophilicity Drug-likeness ADME

Predicted Diversity Space vs. Established TZD Clinical Drugs (Rosiglitazone/Pioglitazone)

Unlike rosiglitazone (MW 357.4, EC50 PPARγ 43 nM) and pioglitazone (MW 356.4, EC50 PPARγ 0.69 μM), the target compound carries an N-sulfonylpyrrolidine linker instead of the more rigid benzylidene/benzyl TZD scaffold [1], . This core modification has been reported in the literature to produce PTP1B inhibitors with IC50 values as low as 0.57–1.1 μM for optimized TZD analogs [2]. The N-sulfonylpyrrolidine motif thus represents a structurally differentiated pharmacophore for screening against alternative targets (e.g., HDACs, MMPs) where classical glitazones are inactive [3].

Chemical diversity PPARγ PTP1B

Best Research and Industrial Application Scenarios for 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1787881-41-7)


PTP1B Inhibitor Screening Libraries for Diabetes and Obesity Drug Discovery

As a representative N-sulfonylpyrrolidine-TZD hybrid with a compact ortho-fluorophenyl cap, this compound (MW 344.4, XLogP3 1.4) is ideally suited for inclusion in focused PTP1B inhibitor libraries [1]. The TZD scaffold class is known to yield PTP1B inhibitors with IC50 values from 0.57 to 1.1 µM [2], and the compound's lower lipophilicity compared to the chlorothiophene analog (XLogP3 2.3) predicts superior selectivity and pharmacokinetic properties [1].

Physicochemical Comparator for Lead Optimization SAR Campaigns

The target compound fills a specific gap in the N-sulfonylpyrrolidine TZD series, with an intermediate XLogP3 of 1.4 between the more lipophilic chlorothiophene analog (2.3) and the slightly more lipophilic quinoline analog (1.6) [1]. This makes it valuable as a comparator control in SAR studies evaluating the impact of aryl sulfonamide substitution on cellular permeability, solubility, and PTP1B potency.

Fragment-Based Drug Discovery (FBDD) Building Block

With a molecular weight of 344.4 g/mol—lower than both the chlorothiophene (366.9 g/mol) and quinoline (377.4 g/mol) analogs—this compound sits at the upper boundary of fragment-like chemical space [1]. It can serve as a starting point for fragment growing strategies targeting phosphatases or HDACs, where the fluorophenyl group offers a synthetic handle for further derivatization [3].

Quote Request

Request a Quote for 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.